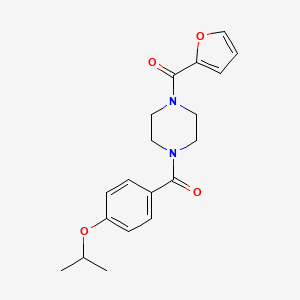

1-(2-furoyl)-4-(4-isopropoxybenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(2-furoyl)-4-(4-isopropoxybenzoyl)piperazine and related compounds typically involves multi-step organic reactions, including esterification, nucleophilic substitution, and cyclization processes. Zheng Xiao-hui (2010) demonstrated the synthesis of 1-(2-Furoyl)piperazine and 1-(terahydro-2-furoyl)piperazine through esterification of 2-furoic acid and 2-tetrahydrofuroic acid with methanol, followed by reaction with piperazine, showcasing a method that could be adapted for the target compound by incorporating the appropriate isopropoxybenzoyl moiety in subsequent steps (Zheng Xiao-hui, 2010).

Molecular Structure Analysis

The molecular structure of 1-(2-furoyl)-4-(4-isopropoxybenzoyl)piperazine is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information on the molecular framework, functional groups, and overall geometry of the compound. Studies like those by C. Sanjeevarayappa et al. (2015) offer insight into the structural elucidation of similar piperazine derivatives, underscoring the importance of X-ray diffraction and spectroscopic data in confirming the compound's identity and purity (C. Sanjeevarayappa et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Novel Derivatives

A novel series of derivatives incorporating 1-(2-furoyl)piperazine has been synthesized, exploring their potential as therapeutic agents. For instance, compounds with the furoyl piperazine moiety have been designed and evaluated for their antidepressant and antianxiety activities, showcasing the versatility of this chemical structure in medicinal chemistry. Compounds demonstrated significant activity in behavioral models, suggesting their potential as leads for further drug development (Kumar et al., 2017).

Biological Evaluation of Piperazine Derivatives

Derivatives of 1-(2-furoyl)piperazine have been assessed for various biological activities, including antiplatelet and anticholinesterase activities. These evaluations provide insights into the therapeutic potential of these compounds, with some showing high inhibition comparable to standard drugs. This highlights the compound's relevance in designing new therapeutic agents (Yurttaş et al., 2016).

Anticancer and Antibacterial Potential

The synthesis of 1-(2-furoyl)piperazine derivatives has extended into evaluating their cytotoxicities against various cancer cell lines, revealing significant inhibitory activities. This suggests the potential application of these compounds in oncology, offering a foundation for developing new anticancer drugs. Additionally, some derivatives have shown promising antibacterial activities against pathogenic bacteria, indicating their potential as antibacterial agents (Yarim et al., 2012).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory properties of 1-(2-furoyl)piperazine derivatives have been explored, with some compounds showing promising results against enzymes relevant to diseases like Alzheimer's and type 2 diabetes. This suggests their utility in developing treatments for these conditions, highlighting the compound's role in drug discovery (Abbasi et al., 2018).

Propiedades

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-14(2)25-16-7-5-15(6-8-16)18(22)20-9-11-21(12-10-20)19(23)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEOQZSBIXKWEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(4-{[4-(propan-2-yloxy)phenyl]carbonyl}piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)

![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)

![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)